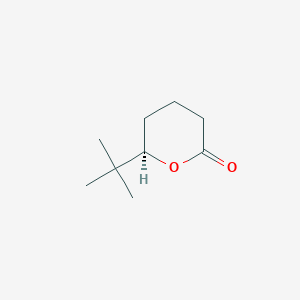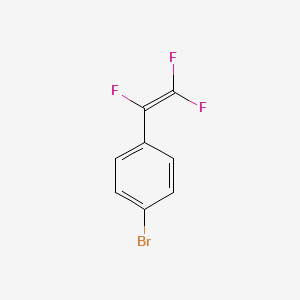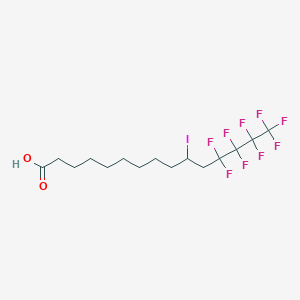![molecular formula C14H15ClN2 B14277211 6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro- CAS No. 122994-75-6](/img/structure/B14277211.png)
6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro- is a heterocyclic compound with a complex structure that includes a quinoline core fused with a cycloheptane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro- typically involves multi-step reactions. One common method includes the use of sodium hydride in dimethylformamide (DMF) at 90°C . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is usually stored in a dark place under an inert atmosphere at room temperature to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted amines .
Wissenschaftliche Forschungsanwendungen
6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinolin-11-amine
- 2-Chloro-5,6,7,8,9,10-hexahydro-11H-cyclohepta[b]quinolin-11-one
- 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline
Uniqueness
6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro- stands out due to its unique combination of a quinoline core and a cycloheptane ring, along with the presence of a chloro group. This structure imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds .
Eigenschaften
CAS-Nummer |
122994-75-6 |
|---|---|
Molekularformel |
C14H15ClN2 |
Molekulargewicht |
246.73 g/mol |
IUPAC-Name |
1-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine |
InChI |
InChI=1S/C14H15ClN2/c15-10-6-4-8-12-13(10)14(16)9-5-2-1-3-7-11(9)17-12/h4,6,8H,1-3,5,7H2,(H2,16,17) |
InChI-Schlüssel |
KAAAIHLOSOSBCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C3=C(C=CC=C3Cl)N=C2CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]-](/img/structure/B14277137.png)
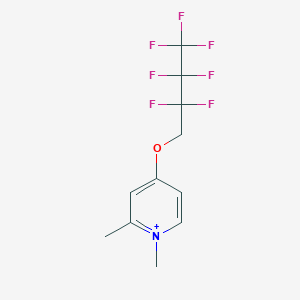
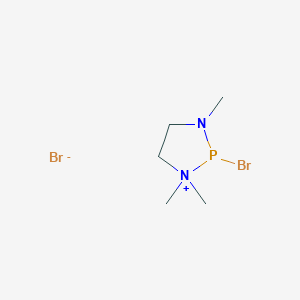

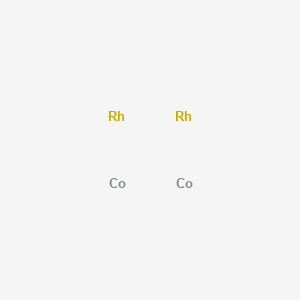

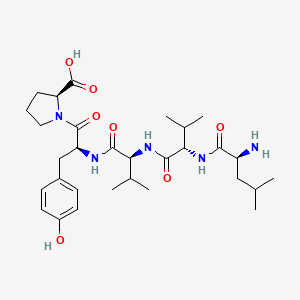
![Benzo[c][2,7]naphthyridine, 4-phenyl-](/img/structure/B14277191.png)
